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molecular formula C5H11ONO<br>C5H11NO2 B1215311 Pentyl nitrite CAS No. 463-04-7

Pentyl nitrite

Cat. No. B1215311
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849620B2

Procedure details

To a stirred mixture of methyl 3-methyl-4-aminobenzoate (5.0 g, 30.0 mmol) and potassium acetate (2.94 g, 30.0 mmol) in chloroform (50 mL) is added acetic anhydride (5.66 mL, 60.0 mmol). The mixture is stirred for 30 min at rt, followed by the addition of 18-crown-6 (1.58 g, 6.0 mmol) and n-amyl nitrite (7.78 g, 66.0 mmol). The mixture is heated to reflux for 16 h, followed by cooling to rt. The mixture is washed sequentially with aqueous sodium bicarbonate solution (2×), water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel. Elution with hexanes-EtOAc (80:20) gives 3.1 g (47%) of methyl 1-acetyl-1H-indazole-5-carboxylate as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 8.52-8.50, 8.3, 8.2, 4.0, 2.8.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three
Quantity
7.78 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH2:12])[C:5]([O:7][CH3:8])=[O:6].[C:13]([O-:16])(=O)[CH3:14].[K+].C(OC(=O)C)(=O)C.C1OCCOCCOCCOCCOCCOC1.CCCCCO[N:49]=O>C(Cl)(Cl)Cl>[C:13]([N:12]1[C:11]2[C:2](=[CH:3][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=2)[CH:1]=[N:49]1)(=[O:16])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1N
Name
potassium acetate
Quantity
2.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
1.58 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
7.78 g
Type
reactant
Smiles
CCCCCON=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to rt
WASH
Type
WASH
Details
The mixture is washed sequentially with aqueous sodium bicarbonate solution (2×), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
Elution with hexanes-EtOAc (80:20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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